Cas no 2229583-34-8 (2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol)
2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1992590
- 2229583-34-8
- 2-azido-2-(2,3-dichlorophenyl)ethan-1-ol
- 2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol
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- Inchi: 1S/C8H7Cl2N3O/c9-6-3-1-2-5(8(6)10)7(4-14)12-13-11/h1-3,7,14H,4H2
- InChI Key: WXUKNXFZFSKRHH-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C(CO)N=[N+]=[N-])Cl
Computed Properties
- Exact Mass: 230.9966172g/mol
- Monoisotopic Mass: 230.9966172g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 34.6Ų
2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Enamine | EN300-1992590-0.05g |
2-azido-2-(2,3-dichlorophenyl)ethan-1-ol |
2229583-34-8 | 0.05g |
$443.0 | 2023-09-16 | ||
| Enamine | EN300-1992590-0.1g |
2-azido-2-(2,3-dichlorophenyl)ethan-1-ol |
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| Enamine | EN300-1992590-0.25g |
2-azido-2-(2,3-dichlorophenyl)ethan-1-ol |
2229583-34-8 | 0.25g |
$485.0 | 2023-09-16 | ||
| Enamine | EN300-1992590-0.5g |
2-azido-2-(2,3-dichlorophenyl)ethan-1-ol |
2229583-34-8 | 0.5g |
$507.0 | 2023-09-16 | ||
| Enamine | EN300-1992590-1.0g |
2-azido-2-(2,3-dichlorophenyl)ethan-1-ol |
2229583-34-8 | 1g |
$785.0 | 2023-05-26 | ||
| Enamine | EN300-1992590-2.5g |
2-azido-2-(2,3-dichlorophenyl)ethan-1-ol |
2229583-34-8 | 2.5g |
$1034.0 | 2023-09-16 | ||
| Enamine | EN300-1992590-5.0g |
2-azido-2-(2,3-dichlorophenyl)ethan-1-ol |
2229583-34-8 | 5g |
$2277.0 | 2023-05-26 | ||
| Enamine | EN300-1992590-10.0g |
2-azido-2-(2,3-dichlorophenyl)ethan-1-ol |
2229583-34-8 | 10g |
$3376.0 | 2023-05-26 | ||
| Enamine | EN300-1992590-1g |
2-azido-2-(2,3-dichlorophenyl)ethan-1-ol |
2229583-34-8 | 1g |
$528.0 | 2023-09-16 | ||
| Enamine | EN300-1992590-5g |
2-azido-2-(2,3-dichlorophenyl)ethan-1-ol |
2229583-34-8 | 5g |
$1530.0 | 2023-09-16 |
2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol
Recent Advances in the Study of 2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol (CAS: 2229583-34-8)
The compound 2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol (CAS: 2229583-34-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activities, and potential therapeutic uses.
Recent studies have highlighted the unique structural features of 2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol, which make it a promising candidate for further investigation. The presence of both azido and hydroxyl functional groups on the same carbon atom, along with the dichlorophenyl moiety, suggests that this compound could serve as a versatile intermediate in the synthesis of more complex bioactive molecules. Researchers have explored its utility in click chemistry reactions, where the azido group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives with potential pharmacological activities.
In a recent publication in the Journal of Medicinal Chemistry, a team of researchers demonstrated the efficient synthesis of 2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol using a novel catalytic approach. The study reported a high yield and excellent purity of the compound, which is crucial for its application in subsequent biological assays. The authors also investigated the compound's stability under various conditions, providing valuable insights into its handling and storage requirements.
Another significant development is the exploration of the biological activities of 2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol and its derivatives. Preliminary in vitro studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. These findings suggest its potential as a lead compound for the development of anti-inflammatory agents. However, further studies are needed to elucidate its mechanism of action and optimize its pharmacological properties.
In addition to its biological activities, 2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol has also been investigated for its potential use in prodrug design. The hydroxyl group can be easily modified to form ester or ether derivatives, which may improve the compound's bioavailability and pharmacokinetic profile. Recent work in this area has focused on the development of prodrugs that can release the active compound in a controlled manner, thereby enhancing its therapeutic efficacy.
Despite these promising developments, several challenges remain in the study of 2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol. For instance, the compound's reactivity and potential toxicity need to be thoroughly evaluated to ensure its safety for further development. Additionally, more comprehensive in vivo studies are required to validate its therapeutic potential and identify any potential side effects.
In conclusion, 2-Azido-2-(2,3-dichlorophenyl)ethan-1-ol (CAS: 2229583-34-8) represents a promising compound with diverse applications in chemical biology and medicinal chemistry. Recent advances in its synthesis and biological evaluation have laid the foundation for future research aimed at harnessing its full potential. Continued exploration of this compound and its derivatives may lead to the discovery of novel therapeutic agents with significant clinical benefits.
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